3-{6-[(3-Chlorobenzyl)oxy]naphthalen-2-Yl}-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[6-[(3-chlorophenyl)methoxy]-2-naphthalenyl]-1-(1-methylethyl)- is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at various positions to introduce the desired substituents. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated as potential therapeutic agents, particularly as CDK2 inhibitors for cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives involves inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, these compounds prevent the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share structural similarities and often exhibit similar biological activities .
Uniqueness
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[6-[(3-chlorophenyl)methoxy]-2-naphthalenyl]-1-(1-methylethyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These unique features enhance its potency and selectivity as a CDK2 inhibitor, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H22ClN5O |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-[6-[(3-chlorophenyl)methoxy]naphthalen-2-yl]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H22ClN5O/c1-15(2)31-25-22(24(27)28-14-29-25)23(30-31)19-7-6-18-12-21(9-8-17(18)11-19)32-13-16-4-3-5-20(26)10-16/h3-12,14-15H,13H2,1-2H3,(H2,27,28,29) |
InChI Key |
MGARWHQGMCYTAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)C=C(C=C4)OCC5=CC(=CC=C5)Cl)N |
Origin of Product |
United States |
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